9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline
Description
Properties
IUPAC Name |
9-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-2,4,6H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFJFYNEDMHKMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480088 | |
| Record name | 9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18528-77-3 | |
| Record name | 9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline typically involves the bromination of 2,3-dihydro-1H-cyclopenta[b]quinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2,3-dihydro-1H-cyclopenta[b]quinoline.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of 2,3-dihydro-1H-cyclopenta[b]quinoline.
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its biological activity, particularly as a candidate for drug development. The following are notable pharmacological applications:
- Antimicrobial Activity : Preliminary studies indicate that 9-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline exhibits antimicrobial properties, making it a potential agent against various pathogens.
- Antitumor Properties : Research suggests that this compound may possess antitumor activity. Its unique structure allows it to interact with biological targets, which is crucial for developing cancer therapies .
- Cholinesterase Inhibition : Studies have demonstrated that derivatives of cyclopenta[b]quinoline can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like Alzheimer's. Compounds derived from this structure showed comparable or superior activity to tacrine, a known AChE inhibitor .
Case Studies and Research Findings
Several studies have documented the biological effects and potential applications of this compound:
- Inhibition of Cholinesterases : In one study, various derivatives were synthesized and tested for their ability to inhibit AChE. Some compounds showed higher selectivity towards AChE compared to BChE, indicating their potential for treating Alzheimer's disease .
- Cytotoxic Activity : Another study evaluated the cytotoxic effects of synthesized derivatives on cancer cell lines (HeLa, LS180, MCF-7). Although most compounds exhibited low cytotoxicity, one derivative demonstrated significant activity against certain cell lines, suggesting a scaffold for further drug design .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of related compounds compared to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Bromoquinoline | Quinoline structure with bromine at position 6 | Antimicrobial properties |
| 5-Bromoindole | Indole structure with bromine at position 5 | Anti-cancer effects |
| 7-Chloro-2,3-dihydroquinoline | Similar bicyclic structure but with chlorine instead | Varies in reactivity and biological activity |
This comparison highlights the unique aspects of this compound due to its specific bicyclic framework and the presence of both bromine and other functional groups that may enhance its reactivity and biological efficacy .
Mechanism of Action
The mechanism of action of 9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline involves its interaction with specific molecular targets and pathways. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The fused ring structure allows for interactions with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
Key Observations :
- Bromine at C9 (target compound) enhances AChE inhibition compared to chlorine at C7 or C8, likely due to increased electron-withdrawing effects and steric interactions with enzyme active sites .
- Phenyl substituents at C9 (e.g., 7-chloro-9-phenyl derivative) improve lipophilicity but reduce selectivity for AChE .
Functional Group Variations
Key Observations :
- Carboxylic acid derivatives (e.g., C9-carboxylic acid) show reduced AChE inhibition but improved solubility, highlighting a trade-off between activity and pharmacokinetics .
- Hybrids with dichloronicotinic acid exhibit dual AChE and amyloid-β inhibition, making them promising multi-target AD therapies .
Enzyme Inhibition Profiles
Key Observations :
- The 9-bromo derivative (compound 6h) demonstrates 27-fold higher AChE selectivity than tacrine, attributed to optimal fit within the enzyme’s catalytic active site (CAS) .
- Dichloronicotinic acid hybrids balance AChE inhibition with anti-aggregation effects, addressing multiple AD pathways .
Physicochemical Properties
Lipophilicity (logP)
Key Observations :
- Lipophilicity ranges are similar across cyclopentaquinolines and tetrahydroacridines, but bromine substituents slightly increase logP compared to chlorine .
- Hydrazino or fluoro substituents reduce logP by 0.5–1.0 units, improving aqueous solubility .
Biological Activity
9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. The presence of the bromine atom enhances its reactivity and allows for diverse applications in drug development and synthetic chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a fused ring system that contributes to its biological activity. The bromine atom is crucial as it can participate in halogen bonding, influencing the compound's binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to inhibit acetylcholinesterase (AChE), which is vital for neurotransmitter regulation. This inhibition is significant for conditions such as Alzheimer's disease, where AChE inhibitors are used therapeutically .
Summary of Mechanisms:
- Acetylcholinesterase Inhibition : Compounds similar to this compound have demonstrated potent inhibitory effects on AChE, with some derivatives showing IC50 values in the nanomolar range .
- Halogen Bonding : The bromine atom enhances the compound's ability to form stable interactions with target proteins, potentially increasing selectivity and efficacy.
Biological Activity
Recent studies have evaluated the biological activity of this compound across various assays:
Antimicrobial Activity
Research indicates that derivatives of cyclopenta[b]quinoline exhibit antimicrobial properties. The compound has shown effectiveness against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Properties
In vitro studies have demonstrated that this compound derivatives possess anticancer activity. They inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism involves the induction of apoptosis and cell cycle arrest .
Comparative Analysis with Similar Compounds
A comparison with other quinoline derivatives highlights the unique properties of this compound:
| Compound | AChE Inhibition (IC50) | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Nanomolar range | Moderate | Significant |
| 9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline | Micromolar range | Low | Moderate |
| 2,3-Dihydro-1H-cyclopenta[b]quinoline | Not applicable | Low | Low |
Case Studies
- Inhibition of Acetylcholinesterase : A study synthesized several derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline and evaluated their AChE inhibitory effects using Ellman's method. Among these compounds, one derivative exhibited an IC50 value of 3.65 nM, demonstrating significant potency compared to tacrine .
- Anticancer Evaluation : In a study assessing the cytotoxic effects on cancer cell lines (MCF-7 and A549), certain derivatives showed a reduction in cell viability by over 70% at concentrations as low as 10 µM. This suggests that modifications to the cyclopenta[b]quinoline scaffold can enhance anticancer properties .
Q & A
Q. What are the established synthetic routes for 9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of anthranilic acid derivatives with cyclopentanone in phosphorus oxychloride (POCl₃), followed by bromination. For example, cyclopentanone reacts with anthranilic acid in POCl₃ under reflux to form the cyclopenta[b]quinoline core, which is subsequently brominated at the 9-position using bromine or N-bromosuccinimide (NBS) . Yield optimization requires precise control of stoichiometry, temperature, and reaction time. Suboptimal bromination conditions (e.g., excess bromine) may lead to di-brominated byproducts.
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the bicyclic structure and bromine substitution. For example, the 9-bromo substituent deshields adjacent protons, producing distinct splitting patterns (e.g., singlet for H-9 in derivatives) .
- ESI-MS : High-resolution mass spectrometry verifies molecular mass and isotopic patterns (e.g., [M + H]⁺ peaks at m/z 262.0/264.0 for Br⁷⁹/Br⁸¹) .
- TLC : Used to monitor reaction progress and lipophilicity. Rf values correlate with substituent effects on polarity .
Q. How is the acetylcholinesterase (AChE) inhibitory activity of 9-Bromo derivatives assessed experimentally?
The Ellman spectrophotometric method is standard. AChE activity is measured by monitoring the hydrolysis of acetylthiocholine to thiocholine, which reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow anion detectable at 412 nm. IC₅₀ values are calculated using dose-response curves, with tacrine as a positive control .
Advanced Research Questions
Q. How does regioselectivity in photocyclization reactions impact the synthesis of substituted cyclopenta[b]quinolines?
Photocyclization of meta-substituted precursors (e.g., aryl enamines) is highly regioselective. Alkyl substituents on the aromatic ring direct cyclization to form 5-substituted derivatives, while electron-withdrawing groups (e.g., Br) favor 9-substitution. Computational modeling (DFT) can predict regioselectivity by analyzing transition-state energies .
Q. What structural modifications enhance the drug-likeness of this compound derivatives?
- Lipophilicity Optimization : TLC-derived RM values and Swiss ADME predictions guide substituent selection. For example, adding methyl groups to the cyclopentane ring increases logP, improving blood-brain barrier penetration .
- Bioisosteric Replacement : Replacing bromine with fluorine retains electronegativity while reducing molecular weight .
Q. How do conflicting biological activity data arise in SAR studies, and how can they be resolved?
Discrepancies often stem from assay variability (e.g., enzyme source, substrate concentration) or impurities in synthesized compounds. For example, residual POCl₃ in intermediates may artificially suppress AChE activity. Mitigation strategies include:
Q. What computational tools predict the pharmacokinetic profile of 9-Bromo derivatives, and what are their limitations?
- PASS Online : Predicts biological activity spectra (e.g., AChE inhibition probability >70% for cyclopenta[b]quinolines).
- Swiss ADME : Estimates logP, bioavailability, and P-glycoprotein substrate likelihood. Limitations include inaccuracies for halogenated scaffolds due to limited training data .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
